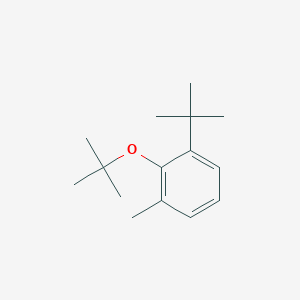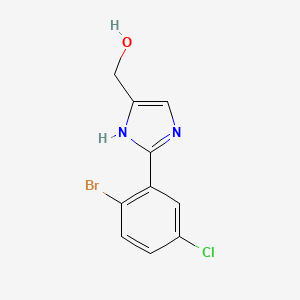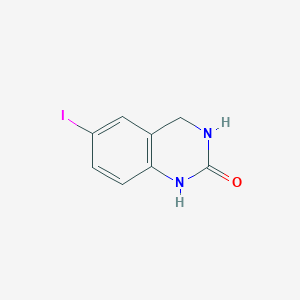
O-(4-Chloro-2-nitrophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Chloro-2-nitrophenyl)hydroxylamine is an organic compound with the molecular formula C6H5ClN2O3. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-(4-Chloro-2-nitrophenyl)hydroxylamine can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-nitroaniline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and preventing the accumulation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Chloro-2-nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can be oxidized to form nitroso compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, room temperature to reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium, room temperature to elevated temperatures.
Major Products Formed
Reduction: 4-Chloro-2-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives.
Wissenschaftliche Forschungsanwendungen
O-(4-Chloro-2-nitrophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of O-(4-Chloro-2-nitrophenyl)hydroxylamine involves its reactivity with various nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various synthetic transformations, where the compound can form stable intermediates or final products through nucleophilic substitution or addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(4-Nitrophenyl)hydroxylamine: Similar structure but lacks the chloro substituent.
O-(4-Methyl-2-nitrophenyl)hydroxylamine: Similar structure with a methyl group instead of a chloro group.
O-(4-Bromo-2-nitrophenyl)hydroxylamine: Similar structure with a bromo substituent instead of a chloro group.
Uniqueness
O-(4-Chloro-2-nitrophenyl)hydroxylamine is unique due to the presence of both chloro and nitro groups, which impart distinct reactivity and properties. The chloro group can participate in additional substitution reactions, while the nitro group can undergo reduction and oxidation reactions, making this compound versatile in synthetic applications .
Eigenschaften
CAS-Nummer |
87578-64-1 |
|---|---|
Molekularformel |
C6H5ClN2O3 |
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
O-(4-chloro-2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-2-6(12-8)5(3-4)9(10)11/h1-3H,8H2 |
InChI-Schlüssel |
SCOJLLPBYYPRHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


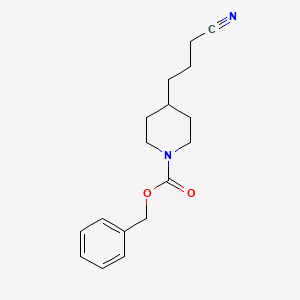
![Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate](/img/structure/B13701808.png)
![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)
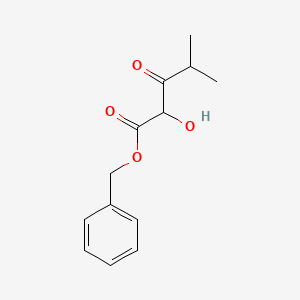




![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)


